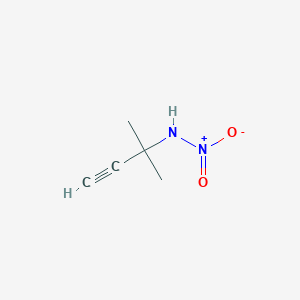

N-(2-Methylbut-3-yn-2-yl)nitramide

Description

Properties

CAS No. |

90104-57-7 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

N-(2-methylbut-3-yn-2-yl)nitramide |

InChI |

InChI=1S/C5H8N2O2/c1-4-5(2,3)6-7(8)9/h1,6H,2-3H3 |

InChI Key |

VDECZNZGTASBGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to N-(2-Methylbut-3-yn-2-yl)nitramide

Precursor Synthesis: N-(2-Methylbut-3-yn-2-yl)amine

The amine precursor is synthesized via two primary methods:

Alkylation of Ammonia

Procedure :

- Step 1 : React 2-chloro-2-methylbut-3-yne (1.0 eq) with aqueous ammonia (5.0 eq) in ethanol at 60–80°C for 12–24 hours.

- Step 2 : Neutralize with HCl, extract with ethyl acetate, and concentrate under reduced pressure.

Yield : 65–72%.

Gabriel Synthesis

Procedure :

Nitration of the Amine Precursor

Nitration is achieved using N₂O₅/HNO₃ , a system optimized for nitramine synthesis.

Standard Nitration Protocol

Reagents :

- N-(2-Methylbut-3-yn-2-yl)amine (1.0 eq)

- 40% N₂O₅/HNO₃ (5.0 eq) in CH₂Cl₂

Procedure :

- Cool the nitrating agent to 0–5°C.

- Add the amine dropwise under nitrogen, maintaining temperature <10°C.

- Warm to 40°C over 1 hour and stir for 4 hours.

- Quench with MgCO₃, filter, and concentrate.

- Recrystallize from 70% acetic acid.

Optimization and Mechanistic Insights

Solvent Selection

Temperature Control

Analytical Characterization

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| N₂O₅/HNO₃ | 0–40°C, CH₂Cl₂ | 73–85% | High purity, scalable | Requires strict temperature control |

| Acetyl nitrate | RT, CH₃CN | 50–60% | Mild conditions | Low yield, byproduct formation |

| H₂SO₄/HNO₃ | 20–30°C | <40% | Low cost | Alkyne decomposition |

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbut-3-yn-2-yl)nitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce amine compounds.

Scientific Research Applications

N-(2-Methylbut-3-yn-2-yl)nitramide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methylbut-3-yn-2-yl)nitramide involves its interaction with molecular targets through its nitramide group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Nitramide Derivatives

Key Comparisons:

Structural Variations :

- Backbone Complexity : Compounds like 4c and the triazinan-ylidene nitramide feature bulky aliphatic or aromatic substituents, enhancing thermal stability (e.g., melting points >70°C). In contrast, imidacloprid has a simpler bicyclic structure but higher melting points (144°C) due to stronger intermolecular interactions.

- Functional Groups : The presence of chlorine (e.g., in imidacloprid ) or bromine (e.g., N-(5-bromopyridin-2-yl)nitramide ) increases electronegativity, influencing reactivity and bioavailability.

Physicochemical Properties: Water Solubility: Neonicotinoid nitramides like imidacloprid exhibit low water solubility (0.61 g/L at 20°C) , whereas analogues with hydrophilic substituents (e.g., hydroxyl or cyano groups) may show improved solubility. Thermal Stability: Derivatives with rigid bicyclic frameworks (e.g., imidacloprid) display higher melting points compared to flexible aliphatic variants (e.g., compound 4d, melting point 44–46°C ).

Biological Activity :

- Insecticidal Efficacy : Imidacloprid and its analogues act as nicotinic acetylcholine receptor agonists, disrupting insect nervous systems. Modifications to the nitramide backbone (e.g., triazinan-ylidene derivatives ) alter binding affinity and species selectivity.

- Antifungal/Aphicidal Action : The 4-chlorobenzyl-substituted triazinan-ylidene nitramide demonstrated 80–90% efficacy against aphids and fungi, likely due to enhanced lipophilicity from the chloroaromatic group.

DFT analyses of trinitrophenyl nitramides highlighted correlations between nitro group positioning and explosive sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.